3-Ethoxyphenethyl alcohol
Description
Contextualization within the Class of Phenethyl Alcohol Derivatives
3-Ethoxyphenethyl alcohol is an organic compound belonging to the extensive class of phenethyl alcohol derivatives. The foundational structure of this class is 2-phenylethanol, which consists of a phenethyl group (C₆H₅CH₂CH₂−) attached to a hydroxyl group (−OH). wikipedia.org Derivatives arise from the substitution of one or more hydrogen atoms on the benzene (B151609) ring or the ethyl chain. In the case of this compound, an ethoxy group (-OCH₂CH₃) is attached to the third carbon (meta-position) of the phenyl ring.
This specific substitution pattern places this compound within the subgroup of ethoxylated aromatic alcohols. The presence of the ethoxy group significantly influences the molecule's physicochemical properties, such as its polarity, solubility, and boiling point, compared to the parent phenethyl alcohol. Phenethyl alcohol derivatives are a class of organic compounds that have been studied extensively in medicinal chemistry and life sciences. ontosight.aiontosight.ai The addition of various functional groups to the phenethyl alcohol backbone can impart unique pharmacological or chemical properties. ontosight.ai For instance, the introduction of an ethoxy group can alter how the molecule interacts with biological targets or its reactivity in chemical synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 2-(3-ethoxyphenyl)ethanol |
| CAS Number | 56720-30-4 |
Source: PubChem nih.gov
Significance as a Core Building Block and Structural Motif in Organic Synthesis
In the field of organic synthesis, phenethyl alcohols and their derivatives are recognized as valuable synthetic building blocks. rsc.org Their bifunctional nature, possessing both a reactive hydroxyl group and an aromatic ring, allows for a wide range of chemical transformations. The hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids, esterification with carboxylic acids, or conversion to alkyl halides. molport.com These reactions are fundamental in constructing more complex molecular architectures.
This compound serves as a key intermediate for synthesizing a variety of more complex molecules. lookchem.com The phenethyl alcohol framework is found in numerous bioactive molecules, making its derivatives crucial for drug discovery and development. rsc.org The compound's structure can be modified at the hydroxyl group or the aromatic ring. For example, recent advances in C-H functionalization allow for the direct modification of the aromatic ring, providing a powerful tool for late-stage diversification of alcohol-containing molecules. rsc.org The presence of the ethoxy group on the phenyl ring can direct these substitutions to specific positions, offering regiochemical control in the synthesis of complex substituted aromatic compounds. This makes it a versatile starting material for producing specialty chemicals and pharmaceutical intermediates.
Table 2: Comparison of Related Phenethyl Alcohol Derivatives
| Compound Name | Molecular Formula | Key Structural Features |
|---|---|---|
| Phenethyl alcohol | C₈H₁₀O | Unsubstituted phenyl ring. wikipedia.org |
| This compound | C₁₀H₁₄O₂ | Ethoxy group at the meta-position of the phenyl ring. nih.gov |
| 4-Ethoxyphenethyl alcohol | C₁₀H₁₄O₂ | Ethoxy group at the para-position of the phenyl ring. ontosight.aichemeo.com |
Overview of Research Trajectories Related to Ethoxylated Aromatic Alcohols
Research into ethoxylated aromatic alcohols, a category that includes this compound, spans various chemical and industrial fields. These compounds are a subset of alcohol ethoxylates (AEOs), which are a major class of non-ionic surfactants used widely in detergents, cleaners, and various industrial processes. ethz.chheraproject.com The structure of these molecules is amphiphilic, containing a hydrophobic part (the aromatic ring and alkyl chain) and a hydrophilic part (the ethoxy chain and terminal alcohol). vt.edu
A significant research trajectory focuses on the synthesis and optimization of alcohol ethoxylates. Studies have explored the use of various catalysts to control the ethoxylation reaction, aiming to produce products with a specific distribution of oligomers and improved functional properties like wetting and permeation. researchgate.net The reaction typically involves the addition of ethylene (B1197577) oxide to an alcohol, and the choice of catalyst can influence the reaction rate and the formation of byproducts. ethz.chresearchgate.net
Another area of research involves their application in materials science and as intermediates in the synthesis of agrochemicals and pharmaceuticals. ontosight.ai The ability to tune the physical properties of these compounds by altering the length of the ethoxy chain or the structure of the aromatic group makes them versatile for creating materials with specific characteristics. The ongoing investigation into their synthesis and properties highlights their continued importance in both academic research and industrial applications. researchgate.net
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-phenylethanol (Phenethyl alcohol) |
| 4-Ethoxyphenethyl alcohol |
| Aldehydes |
| Carboxylic acids |
| Alkyl halides |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-ethoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,8,11H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIHGYDTDMHZNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Ethoxyphenethyl Alcohol and Its Derivatives
Established Synthetic Pathways to Phenethyl Alcohols
Traditional routes to phenethyl alcohols, including 3-ethoxyphenethyl alcohol, typically involve a two-stage conceptual approach: formation of the phenethyl alcohol backbone and introduction of the ethoxy substituent. These steps can be performed in either order, relying on well-established and robust chemical transformations.
Reductive Transformations of Carbonyl Precursors
A primary method for generating the phenethyl alcohol scaffold is the reduction of a suitable carbonyl precursor. This involves the conversion of a carbonyl group (such as in an aldehyde, ketone, carboxylic acid, or ester) to a primary or secondary alcohol. For this compound, a precursor like 3-ethoxyacetophenone or 3-ethoxyphenylacetic acid would be utilized.
The choice of reducing agent is critical and depends on the nature of the carbonyl group.
Aldehydes and Ketones: These are readily reduced to alcohols using mild hydride reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance, the reduction of 3-ethoxyacetophenone would yield a secondary alcohol, 1-(3-ethoxyphenyl)ethanol, which could be further processed if the primary alcohol is the target. To obtain the primary this compound, 3-ethoxyphenylacetaldehyde would be the ideal precursor for this reduction.
Carboxylic Acids and Esters: These functional groups are less reactive and require a stronger reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for reducing carboxylic acids and esters directly to primary alcohols. For example, the reduction of 3-ethoxyphenylacetic acid or its ethyl ester with LiAlH₄ in an aprotic solvent like tetrahydrofuran (THF) would directly yield this compound.
The general mechanism for these reductions involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by a protonation step (typically from a solvent or an acidic workup) to form the hydroxyl group.
Table 1: Reduction of Carbonyl Precursors to Alcohols
| Precursor Functional Group | Example Precursor for this compound Synthesis | Common Reducing Agent(s) | Product Type |
|---|---|---|---|
| Aldehyde | 3-Ethoxyphenylacetaldehyde | NaBH₄, LiAlH₄ | Primary Alcohol |
| Ketone | 3-Ethoxyacetophenone | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Carboxylic Acid | 3-Ethoxyphenylacetic acid | LiAlH₄ | Primary Alcohol |
| Ester | Methyl 3-ethoxyphenylacetate | LiAlH₄ | Primary Alcohol |
General Etherification and Alkylation Reactions for Ethoxy Moiety Introduction
The introduction of the ethoxy group (–OCH₂CH₃) is most commonly achieved via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This versatile and widely used method involves the reaction of an alkoxide or phenoxide ion with a primary alkyl halide through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comwikipedia.org
To synthesize this compound, this strategy can be applied in two ways:
Etherification before reduction: Starting with a phenol, such as 3-hydroxyphenylacetic acid, the phenolic hydroxyl group is first deprotonated with a strong base like sodium hydride (NaH) to form the corresponding phenoxide. khanacademy.org This nucleophilic phenoxide is then reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the ether linkage. The resulting 3-ethoxyphenylacetic acid can then be reduced as described in section 2.1.1.
Etherification after reduction: Alternatively, one could start with 3-hydroxyphenethyl alcohol. The phenolic hydroxyl group would be selectively deprotonated and then reacted with an ethyl halide. organic-synthesis.com This requires careful selection of reagents to avoid reaction at the aliphatic alcohol group.
The Williamson ether synthesis is highly effective for primary alkyl halides like ethyl bromide. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent to facilitate the Sₙ2 pathway.
Table 2: Williamson Ether Synthesis for Ethoxy Moiety Introduction
| Starting Material | Base | Alkylating Agent | Intermediate/Product |
|---|---|---|---|
| 3-Hydroxyphenylacetic acid | NaH, K₂CO₃ | CH₃CH₂I, CH₃CH₂Br | 3-Ethoxyphenylacetic acid |
| 3-Hydroxyphenethyl alcohol | NaH, Cs₂CO₃ | CH₃CH₂I, CH₃CH₂Br | This compound |
Advanced and Stereoselective Synthesis Approaches
Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, selectivity, and environmental compatibility. Advanced methodologies for synthesizing phenethyl alcohol derivatives include chemoenzymatic techniques and powerful metal-catalyzed C–H functionalization reactions.
Chemoenzymatic Synthesis Utilizing Alcohol Dehydrogenases (ADHs)
Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific chemical transformations. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. researchgate.netnih.gov In synthesis, they are particularly valuable for the stereoselective reduction of prochiral ketones to chiral secondary alcohols, yielding products with high enantiomeric purity. researchgate.netnih.gov
For a derivative like 1-(3-ethoxyphenyl)ethanol, ADHs can be used to reduce the precursor ketone, 3-ethoxyacetophenone. The key advantage of this method is the ability to produce a specific enantiomer ((R)- or (S)-alcohol) by selecting the appropriate enzyme. researchgate.netnih.gov Several ADHs are known to reduce acetophenone derivatives with high stereoselectivity. rsc.orgresearchgate.net For example, ADHs from Lactobacillus brevis and Thermoanaerobacter sp. have been used to reduce various acetophenone derivatives to enantiomerically pure alcohols. rsc.orgresearchgate.net
The reaction requires a nicotinamide cofactor (such as NADH or NADPH), which is often regenerated in situ using a sacrificial alcohol like 2-propanol to make the process economically viable. researchgate.net This approach offers a green and highly selective alternative to traditional chemical reductions for producing chiral building blocks. researchgate.net
Table 3: Examples of ADHs in Stereoselective Ketone Reduction
| Enzyme Source | Substrate Example | Stereoselectivity | Product Enantiomer |
|---|---|---|---|
| Lactobacillus brevis (LB ADH) | Acetophenone derivatives | High (often >99% ee) | (R)-alcohols (Prelog's rule) |
| Thermoanaerobacter sp. (T ADH) | Acetophenone derivatives | High (often >99% ee) | (S)-alcohols (anti-Prelog) |
| Ralstonia sp. (RasADH) | Bulky ketones | High (up to 99% de) | (S)-alcohols |
Metal-Catalyzed Coupling and Functionalization Strategies
Transition-metal catalysis has revolutionized organic synthesis by enabling the direct functionalization of otherwise inert C–H bonds. This strategy avoids the need for pre-functionalized starting materials, leading to more atom-economical and efficient synthetic routes.
Directing group-assisted C–H functionalization allows for reactions to occur at specific positions on an aromatic ring that might otherwise be difficult to access. To achieve functionalization at the meta-position of a phenethyl alcohol scaffold, a directing group is temporarily installed to guide a metal catalyst to the desired C–H bond.
A notable strategy involves using a removable oxime ether directing group attached to the alcohol. nih.govresearchgate.net In a process developed for the meta-C–H arylation of phenethyl alcohol derivatives, a palladium (Pd) catalyst is used in conjunction with a norbornene (NBE) mediator and a specific ligand (e.g., a 3-trifluoromethyl-2-pyridone). nih.gov The directing group coordinates to the palladium center, which then selectively activates a C–H bond at the meta-position of the aromatic ring through the formation of a large metallacycle. This activated intermediate can then react with a coupling partner, such as an aryl iodide, to form a new carbon-carbon bond. nih.gov
While this example demonstrates C–H arylation, the development of related C–H functionalization methods, such as C–H alkoxylation or etherification, could provide a highly advanced and direct route to synthesizing compounds like this compound from phenethyl alcohol itself. acs.orgdmaiti.com This approach represents a cutting-edge strategy for the late-stage modification of complex molecules. nih.govresearchgate.net
Table 4: Components of a Pd-Catalyzed meta-C–H Functionalization System
| Component | Role | Example |
|---|---|---|
| Catalyst | Facilitates C–H activation | Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| Directing Group | Ensures regioselectivity (meta) | Oxime ether (removable) |
| Ligand | Enhances catalyst reactivity and stability | 3-Trifluoromethyl-2-pyridone |
| Mediator | Facilitates the catalytic cycle | 2-Carbomethoxynorbornene |
| Coupling Partner | Introduces the new functional group | Aryl Iodide (for arylation) |
Protecting Group Strategies for Hydroxyl and Ether Functionalities
In the synthesis of this compound and its derivatives, the strategic use of protecting groups is paramount to prevent unwanted side reactions of the hydroxyl group. The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal.
Silyl Ether Protection (e.g., tert-Butyldimethylsilyl, TBDMS)
tert-Butyldimethylsilyl (TBDMS) ethers are widely employed for the protection of alcohols due to their considerable stability towards a range of reagents and conditions, yet they can be readily cleaved when desired. The primary alcohol of a precursor, such as 3-hydroxyphenethyl alcohol, can be selectively protected as a TBDMS ether.
Protection Reaction:
The protection is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole, in a solvent like dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).
Deprotection:
The cleavage of TBDMS ethers is most commonly accomplished using a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF). organic-chemistry.org Acidic conditions can also be employed for deprotection, although this is less common due to the potential for side reactions with other acid-labile groups. organic-chemistry.org The relative stability of silyl ethers to acidic hydrolysis follows the order: TMS < TES < TBDMS < TIPS < TBDPS. highfine.com
| Protecting Group | Reagents for Protection | Common Solvents | Reagents for Deprotection |
|---|---|---|---|
| TBDMS | TBDMSCl, Imidazole | CH₂Cl₂, DMF | TBAF, HF, Acetic Acid |
Other Hydroxyl Protecting Groups (e.g., Acetyl, Benzoyl, Benzyl (B1604629), MEM, DMT)
A variety of other protecting groups are available for hydroxyl functionalities, each with its own unique characteristics regarding stability and cleavage.
Acetyl (Ac) and Benzoyl (Bz) Groups: These are ester-based protecting groups. Acetyl groups are introduced using acetic anhydride or acetyl chloride, while benzoyl groups are introduced using benzoyl chloride. Both are generally stable under acidic conditions but are readily cleaved by basic hydrolysis (e.g., K₂CO₃ in methanol) or reduction with hydride reagents. chem-station.comhighfine.com Benzoyl groups are generally more stable than acetyl groups. libretexts.org
Benzyl (Bn) Group: Benzyl ethers are formed via a Williamson ether synthesis, reacting the alcohol with a benzyl halide in the presence of a base like sodium hydride (NaH). organic-chemistry.orgias.ac.in They are stable to a wide range of acidic and basic conditions but can be cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C). organic-chemistry.orgorganic-chemistry.org
β-Methoxyethoxymethyl (MEM) Ether: MEM ethers are acetal-type protecting groups introduced using MEM chloride. They are stable to many reagents but can be cleaved under acidic conditions, often with Lewis acids like zinc bromide. total-synthesis.comwikipedia.org
Dimethoxytrityl (DMT) Group: The bulky dimethoxytrityl group is typically used for the selective protection of primary alcohols. highfine.comresearchgate.net It is introduced using DMT chloride and is readily removed under mild acidic conditions. reddit.comnih.gov
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Stability |
|---|---|---|---|---|
| Acetyl | Ac | Ac₂O or AcCl, pyridine | Base (e.g., K₂CO₃/MeOH), Acid | Stable to acid, labile to base |
| Benzoyl | Bz | BzCl, pyridine | Base (e.g., NaOH), Acid | More stable than Acetyl |
| Benzyl | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base |
| Methoxyethoxymethyl | MEM | MEMCl, DIPEA | Lewis Acids (e.g., ZnBr₂), Strong Acid | Stable to base, labile to acid |
| Dimethoxytrityl | DMT | DMTCl, pyridine | Mild Acid (e.g., TFA, Acetic Acid) | Stable to base, very labile to acid |
Derivatization Strategies for Analytical and Application Purposes
Derivatization of this compound is often necessary for its characterization and for enhancing its properties for specific applications.
Preparation of Crystalline Derivatives (e.g., 3,5-Dinitrobenzoates)
To facilitate the identification and characterization of alcohols, they are often converted into crystalline derivatives with sharp melting points. 3,5-Dinitrobenzoates are commonly prepared for this purpose.
The reaction involves treating the alcohol with 3,5-dinitrobenzoyl chloride in the presence of a base like pyridine. A greener alternative involves the direct reaction of the alcohol with 3,5-dinitrobenzoic acid under microwave irradiation with a catalytic amount of sulfuric acid. organic-chemistry.orgthieme-connect.com
Formation of Alkoxides
The hydroxyl group of this compound can be deprotonated to form an alkoxide, a strong nucleophile and base. gelest.com This is typically achieved by reacting the alcohol with a strong base such as sodium hydride (NaH) or a reactive metal like sodium. thieme-connect.deorganic-chemistry.org The resulting alkoxide can then be used in various subsequent reactions, most notably the Williamson ether synthesis to introduce other alkyl or aryl groups. gold-chemistry.orgmasterorganicchemistry.comlibretexts.orgyoutube.comwikipedia.org
Chemical Reactivity and Transformation Studies of 3 Ethoxyphenethyl Alcohol
Oxidation Reactions of the Primary Alcohol Functionality
The primary alcohol group in 3-Ethoxyphenethyl alcohol is susceptible to oxidation, yielding either an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions. chemistrysteps.com The presence of the electron-rich aromatic ring and the ether group requires careful selection of reagents to ensure chemoselectivity.
The selective conversion of this compound to 3-ethoxyphenylacetaldehyde requires mild oxidizing agents that can prevent over-oxidation to the corresponding carboxylic acid. chemistrysteps.com Reagents such as Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), and conditions for the Swern oxidation are well-suited for this transformation. alfa-chemistry.comalfa-chemistry.com These methods are known for their high yields and tolerance of other functional groups. wikipedia.org
| Oxidizing Agent | Typical Solvent | Typical Temperature | Product |
| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | 3-ethoxyphenylacetaldehyde |
| Swern Oxidation Reagents | Dichloromethane (CH₂Cl₂) | -78 °C to Room Temp | 3-ethoxyphenylacetaldehyde |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | 3-ethoxyphenylacetaldehyde |
To achieve the complete oxidation of the primary alcohol to 3-ethoxyphenylacetic acid, stronger oxidizing agents are necessary. masterorganicchemistry.com Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent) can effectively carry out this two-step oxidation process, proceeding through an aldehyde intermediate that is rapidly oxidized further. masterorganicchemistry.comorganic-chemistry.org
| Oxidizing Agent | Typical Solvent/Medium | Typical Conditions | Product |
| Potassium Permanganate (KMnO₄) | Water, Acetone, Acetic Acid | Basic or Acidic, often heated | 3-ethoxyphenylacetic acid |
| Chromic Acid (Jones Reagent) | Acetone, Water | Acidic (H₂SO₄) | 3-ethoxyphenylacetic acid |
| Chromium Trioxide (CrO₃) / Periodic Acid (H₅IO₆) | Acetonitrile (MeCN) | Catalytic CrO₃ | 3-ethoxyphenylacetic acid |
Swern Oxidation: This method is renowned for its mild conditions and broad functional group compatibility. alfa-chemistry.com The reaction utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at very low temperatures (typically -78 °C), followed by the addition of a hindered organic base like triethylamine (B128534). missouri.eduresearchgate.net
The mechanism begins with the reaction of DMSO and oxalyl chloride to form a highly reactive electrophilic sulfur species, the chlorodimethylsulfonium ion. nih.gov The this compound then attacks this species, forming a key alkoxysulfonium salt intermediate. The addition of triethylamine deprotonates the carbon alpha to the oxygen, generating a sulfur ylide. This ylide undergoes a final intramolecular rearrangement via a five-membered ring transition state to yield 3-ethoxyphenylacetaldehyde, dimethyl sulfide, and triethylammonium (B8662869) chloride. nih.gov The low temperatures are crucial to prevent side reactions. mdpi.com
Dess-Martin Oxidation: The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a highly selective and convenient method for oxidizing primary alcohols to aldehydes at room temperature. wikipedia.orgthermofisher.com The reaction is typically performed in chlorinated solvents like dichloromethane. alfa-chemistry.com
The mechanism involves an initial ligand exchange where the alcohol displaces one of the acetate (B1210297) groups on the iodine atom of the DMP reagent. chemistrysteps.comwikipedia.org An acetate ion then acts as a base to abstract the proton from the carbon bearing the hydroxyl group. This initiates a fragmentation that produces the final 3-ethoxyphenylacetaldehyde, along with an iodinane byproduct and acetic acid. alfa-chemistry.com The reaction is known for its speed, neutral pH conditions, and high yields, avoiding the use of toxic heavy metals. wikipedia.orgwikipedia.org
Reduction Reactions
The primary alcohol functional group of this compound is already in a reduced state. Further reduction would typically target the aromatic ring. Through catalytic hydrogenation, the benzene (B151609) ring can be reduced to a cyclohexane (B81311) ring. This transformation generally requires high pressures of hydrogen gas and a potent catalyst, such as rhodium on carbon (Rh/C) or ruthenium, to overcome the stability of the aromatic system. The product of such a reaction would be 3-ethoxy-2-cyclohexylethanol.
Ether Cleavage and Interconversion Reactions
The ether linkage in this compound is chemically stable but can be cleaved under specific, often harsh, conditions. wikipedia.org The most common method for cleaving aryl alkyl ethers involves treatment with strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI).
The mechanism proceeds via protonation of the ether oxygen, which transforms the ethoxy group into a good leaving group (ethanol). A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the ethyl group in an Sₙ2 reaction to produce 3-hydroxyphenethyl alcohol and the corresponding ethyl halide.
Beyond standard acidic cleavage, more specialized methods can be employed.
Oxidative Cleavage : This process is less common for simple aryl ethers but can be achieved by certain enzymatic systems or powerful chemical oxidants. For instance, fungal peroxygenase enzymes can catalyze the H₂O₂-dependent cleavage of ethers. nih.gov The mechanism is believed to involve a hydrogen abstraction from the carbon adjacent to the ether oxygen, followed by an "oxygen rebound" step to form a hemiacetal, which then hydrolyzes to yield 3-ethoxyphenol (B1664596) and acetaldehyde. nih.gov
Reductive Cleavage : The aryl C-O bond can be cleaved using reductive methods. This can involve treatment with alkali metals like lithium in solvents such as THF or ammonia, which proceeds through a two-electron reduction of the aromatic ring. nih.gov This process can lead to the formation of an aryllithium species and lithium ethoxide. nih.gov Additionally, nickel-catalyzed cross-coupling reactions have been developed for the reductive cleavage of the inert C(sp²)-O bond of aryl ethers, offering an alternative pathway to cleave the ether bond and functionalize the aromatic ring. researchgate.net
Nucleophilic Displacement at the Ether Linkage
The ether linkage in this compound, specifically the bond between the ethyl group and the phenolic oxygen, can be cleaved under strong acidic conditions. wikipedia.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This reaction typically proceeds via a nucleophilic substitution mechanism. The most common reagents for this transformation are strong hydrohalic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). masterorganicchemistry.commasterorganicchemistry.com
The reaction is initiated by the protonation of the ether oxygen by the strong acid, which converts the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.commasterorganicchemistry.com Following this activation, a nucleophile, such as a bromide or iodide ion, attacks the carbon atom of the ethyl group. Given that this is a primary carbon, the reaction proceeds through an SN2 mechanism. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This results in the cleavage of the carbon-oxygen bond and the formation of a halide and an alcohol.
In the case of this compound, reaction with HBr would yield 3-(2-hydroxyethyl)phenol and ethyl bromide. The reaction is generally carried out at elevated temperatures to facilitate the cleavage.
Reaction Scheme:
| Reactant | Reagent | Conditions | Products | Mechanism |
| This compound | HBr (concentrated) | Reflux | 3-(2-hydroxyethyl)phenol, Ethyl bromide | SN2 |
| This compound | HI (concentrated) | Reflux | 3-(2-hydroxyethyl)phenol, Ethyl iodide | SN2 |
Nucleophilic Substitution and Elimination Pathways
The primary alcohol functional group in this compound is a key site for nucleophilic substitution and elimination reactions. However, the hydroxyl group (-OH) is a poor leaving group. masterorganicchemistry.comchemistrysteps.com Therefore, for these reactions to occur, the hydroxyl group must first be converted into a better leaving group.
One common method is to carry out the reaction in the presence of a strong acid, which protonates the hydroxyl group to form an oxonium ion (-OH2+), a much better leaving group. masterorganicchemistry.comchemistrysteps.com
Nucleophilic Substitution:
In the presence of a strong acid and a good nucleophile (e.g., a halide ion), this compound can undergo nucleophilic substitution. pearson.comchemistrysteps.comucalgary.ca For a primary alcohol, this reaction will proceed via an SN2 mechanism. libretexts.org For instance, reaction with concentrated HBr will lead to the formation of 1-(2-bromoethyl)-3-ethoxybenzene.
Reaction Scheme:
| Substrate | Reagent | Product | Mechanism |
| This compound | Concentrated HBr | 1-(2-bromoethyl)-3-ethoxybenzene | SN2 |
| This compound | SOCl2, pyridine | 1-(2-chloroethyl)-3-ethoxybenzene | SN2 |
| This compound | PBr3 | 1-(2-bromoethyl)-3-ethoxybenzene | SN2 |
Elimination Pathways:
Under acidic conditions and at higher temperatures, an elimination reaction (dehydration) can occur, leading to the formation of an alkene. masterorganicchemistry.comlibretexts.org The protonated hydroxyl group departs as a water molecule, and a proton is abstracted from an adjacent carbon, resulting in the formation of a double bond. For this compound, this would result in the formation of 3-ethoxystyrene. The elimination reaction for a primary alcohol in the presence of a non-nucleophilic acid like concentrated sulfuric acid typically proceeds through an E2 mechanism. youtube.com
Reaction Scheme:
| Substrate | Reagent | Conditions | Product | Mechanism |
| This compound | Concentrated H2SO4 | High Temperature | 3-ethoxystyrene | E2 |
| This compound | Concentrated H3PO4 | High Temperature | 3-ethoxystyrene | E2 |
Rearrangement Reactions Involving Alkoxide Intermediates (e.g., Michael Adduct Rearrangements)
While nucleophilic substitution and elimination are common reaction pathways for this compound, the potential for rearrangement reactions involving alkoxide intermediates presents a more complex area of its chemical reactivity. Such rearrangements are not as commonly documented for this specific molecule but can be considered from a theoretical standpoint based on general organic chemistry principles.
An alkoxide intermediate can be formed by the deprotonation of the primary alcohol group using a strong base. This alkoxide is a potent nucleophile.
Michael Adduct Rearrangements:
A Michael reaction involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. While this compound itself is not a Michael acceptor, its alkoxide could potentially act as a Michael donor. If this compound were to react with a Michael acceptor, a Michael adduct would be formed.
The study of such rearrangements would likely involve the reaction of the sodium salt of this compound (the alkoxide) with various Michael acceptors under different reaction conditions to investigate the formation and subsequent stability or rearrangement of the resulting Michael adducts.
Hypothetical Reaction Data:
| Michael Donor | Michael Acceptor | Proposed Intermediate | Potential Rearrangement Product |
| Sodium 3-ethoxyphenethoxide | Acrylonitrile | 3-(2-(2-cyanoethoxy)ethoxy)benzonitrile | (Hypothetical cyclized product) |
| Sodium 3-ethoxyphenethoxide | Methyl acrylate | Methyl 3-(2-(3-ethoxyphenyl)ethoxy)propanoate | (Hypothetical lactone) |
It is important to note that the above table represents theoretical possibilities and would require experimental validation to confirm the formation of these products and any subsequent rearrangements.
Spectroscopic Characterization and Advanced Analytical Methodologies
Advanced Spectroscopic Methods for Structural Elucidation
Advanced spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure and electronic properties.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. It relies on the magnetic properties of atomic nuclei, providing information on the chemical environment, connectivity, and stereochemistry of the constituent atoms.
¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy of a compound like 3-Ethoxyphenethyl alcohol would be expected to reveal distinct signals for each unique proton environment. The chemical shift (δ) of these signals is influenced by the electron density around the proton. For instance, protons on the aromatic ring would appear in the downfield region (typically δ 6.7-7.3 ppm) due to the deshielding effect of the aromatic ring current. The protons of the ethyl group would exhibit characteristic splitting patterns: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with their neighbors. The protons of the phenethyl moiety's ethyl chain would also show specific chemical shifts and multiplicities.
¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons would be in the range of δ 110-160 ppm. The carbons of the ethoxy group and the phenethyl side chain would appear in the upfield region of the spectrum. The carbon attached to the hydroxyl group is typically found in the δ 60-70 ppm range. semanticscholar.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on structural analogs)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.7 - 7.3 (multiplet) | 115 - 145 |
| Aromatic C-O | - | ~158 |
| -CH₂- (phenethyl) | ~2.8 (triplet) | ~39 |
| -CH₂OH | ~3.8 (triplet) | ~63 |
| -OCH₂- (ethoxy) | ~4.0 (quartet) | ~64 |
| -CH₃ (ethoxy) | ~1.4 (triplet) | ~15 |
| -OH | Variable (singlet) | - |
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₀H₁₄O₂), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (dehydration) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). libretexts.org
Interactive Data Table: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z | Predicted Fragmentation Pathway |
| [M]⁺ | C₁₀H₁₄O₂ | 166.0994 | Molecular Ion |
| [M-H₂O]⁺ | C₁₀H₁₂O | 148.0888 | Dehydration |
| [M-C₂H₅]⁺ | C₈H₉O₂ | 137.0603 | Alpha-cleavage |
| [C₇H₇]⁺ | C₇H₇ | 91.0548 | Tropylium ion (from benzyl (B1604629) fragmentation) |
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. orgchemboulder.com C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while those of the aliphatic ethyl and ethoxy groups would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the alcohol and the ether linkage would produce strong bands in the 1000-1300 cm⁻¹ range. spectroscopyonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb UV light due to π-π* transitions in the benzene (B151609) ring. Typically, benzene and its simple derivatives show a primary absorption band around 200 nm and a weaker, fine-structured secondary band around 254 nm. The substitution on the benzene ring can cause a shift in the wavelength of maximum absorption (λmax). researchgate.net
Interactive Data Table: Predicted IR and UV-Vis Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Predicted Wavenumber (cm⁻¹)/Wavelength (nm) |
| Infrared (IR) | O-H Stretch (alcohol) | 3200 - 3600 (broad, strong) |
| Aromatic C-H Stretch | > 3000 | |
| Aliphatic C-H Stretch | < 3000 | |
| Aromatic C=C Stretch | 1450 - 1600 | |
| C-O Stretch (alcohol, ether) | 1000 - 1300 (strong) | |
| Ultraviolet-Visible (UV-Vis) | λmax | ~254 - 270 |
Chromatographic Separation and Coupled Techniques for Analysis
Chromatographic techniques are essential for separating complex mixtures and for the quantitative analysis of individual components. When coupled with mass spectrometry, they provide a powerful tool for both identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of non-volatile and thermally labile compounds. In the context of this compound, LC-MS/MS would be the method of choice for studying its metabolism. After administration to a biological system, metabolites of this compound could be extracted and separated using a reversed-phase HPLC column. The separated metabolites would then be introduced into a tandem mass spectrometer. The first mass spectrometer (MS1) would select the precursor ion of a potential metabolite, which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting product ions, creating a specific fragmentation pattern that can be used for structural elucidation and quantification. This technique is invaluable for identifying metabolic pathways, such as oxidation, hydroxylation, or conjugation of the parent compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, GC-MS is well-suited for determining its purity and for confirming its identity. The compound would be injected into the gas chromatograph, where it is vaporized and separated from any impurities based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which generates a mass spectrum for each component. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification and quantification of this compound. This method is commonly used for quality control to ensure the compound meets specific purity standards. researchgate.netnih.gov
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. These calculations provide valuable information about molecular orbitals, electron density distribution, and electrostatic potential, which are fundamental to understanding a molecule's reactivity.
For 3-Ethoxyphenethyl alcohol, methods like Density Functional Theory (DFT) can be used to calculate key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.
The electrostatic potential surface (EPS) map is another valuable output of quantum chemical calculations. It visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atoms of the ethoxy and hydroxyl groups are expected to be electron-rich, while the aromatic ring and the hydrogen atom of the hydroxyl group would exhibit different electronic characteristics. These insights are critical for predicting how the molecule will interact with other chemical species.
Table 1: Calculated Electronic Properties of this compound (Illustrative Example)
| Property | Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -0.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and stability |
| Dipole Moment | 2.1 D | Polarity and intermolecular interactions |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape and dynamic behavior of this compound.
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and how it influences its properties and biological activity. For this compound, the flexibility of the ethyl and phenethyl side chains allows for a variety of possible conformations. MD simulations can explore these different conformations and identify the most energetically favorable ones. nih.govresearchgate.net Key dihedral angles, such as those around the C-C bonds of the ethyl and phenethyl groups, are monitored during the simulation to map the potential energy surface and identify stable conformers.
The presence of the ethoxy and hydroxyl groups allows for the formation of intramolecular hydrogen bonds, which can significantly influence the preferred conformation. MD simulations in different solvent environments (e.g., water, ethanol) can also reveal how intermolecular interactions affect the conformational equilibrium. researchgate.net
Table 2: Key Dihedral Angles and Conformational Energies of this compound (Illustrative Example)
| Conformer | Dihedral Angle 1 (O-C-C-C) | Dihedral Angle 2 (C-C-C-O) | Relative Energy (kcal/mol) |
| A (Extended) | 180° | 180° | 0.0 |
| B (Gauche) | 60° | 180° | 1.2 |
| C (Folded) | 60° | 60° | 2.5 |
Structure-Activity Relationship (SAR) Modeling of Ethoxyphenethyl Alcohol Derivatives
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. By systematically modifying the structure of this compound and evaluating the impact on a specific biological endpoint, it is possible to develop predictive models that can guide the design of more potent and selective molecules. mdpi.comnih.gov
For example, derivatives of this compound could be synthesized with different substituents on the phenyl ring or with modifications to the ethoxy and hydroxyl groups. The biological activity of these derivatives would then be determined experimentally. Computational SAR methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can then be used to build a mathematical model that relates the observed activity to various molecular descriptors. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Such a model could reveal, for instance, that electron-withdrawing groups at a specific position on the phenyl ring enhance activity, while bulky substituents on the ethoxy group are detrimental. This information is invaluable for the rational design of new compounds with improved therapeutic potential.
Table 3: Hypothetical SAR Data for this compound Derivatives (Illustrative Example)
| Derivative | R1 (Phenyl Substitution) | R2 (Ethoxy Modification) | Biological Activity (IC50, µM) |
| 1 | H | -OCH2CH3 | 10.5 |
| 2 | 4-Cl | -OCH2CH3 | 5.2 |
| 3 | 4-OCH3 | -OCH2CH3 | 15.8 |
| 4 | H | -OCH3 | 8.9 |
Ligand Design and Molecular Docking Studies for Biological Applications
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.
For this compound and its derivatives, molecular docking could be employed to explore their potential as inhibitors or modulators of specific biological targets. The first step would be to identify a protein of interest, for which a three-dimensional structure is available. Then, docking simulations would be performed to place the this compound molecule into the active site of the protein.
The docking algorithm samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein. nih.gov This information can be used to rationalize the observed biological activity and to design new derivatives with improved binding affinity and selectivity. For instance, if a docking study reveals a specific hydrogen bond between the hydroxyl group of this compound and an amino acid residue in the active site, this interaction can be targeted for optimization in subsequent ligand design efforts.
Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor
| Parameter | Value (Illustrative) | Interpretation |
| Binding Energy | -7.8 kcal/mol | Strength of the ligand-receptor interaction |
| Key Interacting Residues | Tyr123, Ser245, Phe330 | Specific amino acids involved in binding |
| Hydrogen Bonds | 1 (with Ser245) | Specific polar interaction contributing to binding |
| Hydrophobic Interactions | Phenyl ring with Phe330 | Non-polar interactions stabilizing the complex |
Applications of 3 Ethoxyphenethyl Alcohol in Interdisciplinary Research
Role as a Synthetic Intermediate in Complex Organic Molecule Synthesis
3-Ethoxyphenethyl alcohol serves as a crucial starting material for the synthesis of a variety of complex organic molecules, most notably isoquinoline alkaloids. The key to its utility lies in its straightforward conversion to 3-ethoxyphenethylamine, a direct precursor for powerful cyclization reactions that form the core structure of these alkaloids.
Two of the most prominent methods for this purpose are the Bischler-Napieralski and Pictet-Spengler reactions. In the Bischler-Napieralski reaction , N-acyl-3-ethoxyphenethylamines undergo intramolecular cyclization upon treatment with a dehydrating agent, such as phosphorus oxychloride or phosphorus pentoxide, to yield dihydroisoquinoline intermediates. These intermediates can then be oxidized to the corresponding isoquinolines organic-chemistry.orgchemeurope.comwikipedia.org. The presence of the electron-donating ethoxy group on the phenyl ring facilitates this electrophilic aromatic substitution reaction nrochemistry.com.
Similarly, the Pictet-Spengler reaction involves the condensation of 3-ethoxyphenethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a Schiff base, which then undergoes an intramolecular cyclization to afford a tetrahydroisoquinoline chemeurope.comwikipedia.orgjk-sci.com. The reaction conditions can be tuned to control the stereochemistry of the newly formed chiral centers, making it a powerful tool for the asymmetric synthesis of alkaloids wikipedia.org. The resulting tetrahydroisoquinoline can be subsequently oxidized to the fully aromatic isoquinoline.
The general transformation of this compound to these important alkaloid scaffolds is outlined below:
Step 1: Conversion of this compound to 3-Ethoxyphenethylamine. This can be achieved through various standard synthetic methodologies, such as conversion of the alcohol to a leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with an amine source, or through a Mitsunobu reaction.
Step 2: Cyclization to form the Isoquinoline Core.
Bischler-Napieralski Reaction: Acylation of 3-ethoxyphenethylamine followed by acid-catalyzed cyclization.
Pictet-Spengler Reaction: Condensation of 3-ethoxyphenethylamine with a carbonyl compound followed by acid-catalyzed cyclization.
These synthetic strategies have been instrumental in the laboratory synthesis of numerous natural products and their analogs for pharmacological studies.
Contributions to Chemical Biology and Molecular Probe Development
The structural motif of this compound, particularly the phenethyl ether portion, has found application in the design and synthesis of sophisticated tools for chemical biology research. These tools, including targeted protein degraders and molecular probes, are designed to investigate and manipulate biological processes with high precision.
As a Structural Motif in Ligands for Targeted Protein Degradation (e.g., PROTAC Linkers)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome nih.govfrontiersin.org. A PROTAC molecule consists of three components: a ligand for the protein of interest, a ligand for an E3 ligase, and a chemical linker that connects the two ligands.
The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation nih.gov. Alkyl and ether chains, including polyethylene glycol (PEG) units, are common components of PROTAC linkers due to their ability to provide the necessary flexibility and spacing to facilitate the productive interaction between the target protein and the E3 ligase researchgate.netnih.gov.
Integration into Photolabeling and Activity-Based Probes
Molecular probes are essential tools for identifying and characterizing protein function and interactions within the complex cellular environment. Photolabeling and activity-based probes are two powerful classes of such tools that enable the covalent modification of target proteins for subsequent analysis.
Photolabeling probes typically contain a photoreactive group (e.g., an aryl azide or diazirine) that, upon irradiation with UV light, generates a highly reactive species that can form a covalent bond with nearby molecules, including proteins researchgate.net. These probes also incorporate a reporter tag (e.g., a fluorophore or a biotin moiety) for detection and enrichment. The 3-ethoxyphenethyl scaffold can be functionalized with a photoreactive group and a reporter tag to generate probes for photoaffinity labeling studies. The specificity of the probe for a particular target protein is determined by the pharmacophore, which can be a known ligand or inhibitor of the protein of interest.
Activity-based probes (ABPs) are designed to covalently label active enzymes in a complex proteome nih.govresearchgate.netnih.gov. They typically consist of a reactive group ("warhead") that forms a covalent bond with a catalytically active residue in the enzyme's active site, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag. The 3-ethoxyphenethyl group can serve as a scaffold for the construction of ABPs. For instance, it can be part of the recognition element that provides specific interactions with the target enzyme or be modified to carry the reactive warhead. The modular nature of ABP design allows for the systematic variation of these components to optimize probe selectivity and reactivity.
Environmental Chemistry and Biodegradation Research of Ethoxylated Alcohols
As a member of the ethoxylated alcohol family, this compound's environmental fate is a subject of considerable importance. Ethoxylated alcohols are widely used as non-ionic surfactants in various industrial and household products, and their release into the environment necessitates a thorough understanding of their biodegradation pathways.
Aerobic Biodegradation Pathways and Mechanisms
Under aerobic conditions, ethoxylated alcohols are known to undergo biodegradation through several parallel pathways, primarily involving the action of microorganisms nih.gov. The two major initial degradation mechanisms are intramolecular scission (also known as central fission) and terminal oxidation of the ethoxylate chain nih.govresearchgate.netnih.gov.
Intramolecular scission , or central fission , is a key biodegradation pathway for many alcohol ethoxylates nih.govresearchgate.net. This process involves the cleavage of the ether bond between the hydrophobic alkyl or aryl group and the hydrophilic polyoxyethylene chain researchgate.net. In the case of this compound, this would result in the formation of 3-hydroxyphenethyl alcohol and ethylene (B1197577) glycol. The resulting fragments are then further metabolized by microorganisms. Central fission is considered a significant detoxification step, as the initial breakdown products are generally less toxic than the parent surfactant nih.gov.
Another important aerobic degradation mechanism is the terminal oxidation of the ethoxylate chain , which can occur at the terminal hydroxyl group or at the carbon atom adjacent to the ether oxygen. This leads to the formation of carboxylated metabolites, which can then undergo further degradation through the shortening of the ethoxylate chain, one ethylene oxide unit at a time nih.govresearchgate.net.
The specific degradation pathway that predominates for this compound would depend on various environmental factors, including the microbial consortia present, temperature, and pH. However, based on the known biodegradation of other ethoxylated alcohols, it is expected that both central fission and terminal oxidation would contribute to its environmental degradation.
Below is a table summarizing the primary aerobic biodegradation pathways for ethoxylated alcohols:
| Biodegradation Pathway | Description | Key Intermediates |
| Intramolecular Scission (Central Fission) | Cleavage of the ether bond between the hydrophobic and hydrophilic moieties. | Alcohol/Phenol and Polyethylene Glycol (PEG) |
| Terminal Oxidation of Ethoxylate Chain | Oxidation of the terminal hydroxyl group or adjacent carbon of the ethoxylate chain. | Carboxylated ethoxylates |
| Stepwise Shortening of Ethoxylate Chain | Removal of ethylene oxide units one at a time from the carboxylated intermediates. | Shorter-chain carboxylated ethoxylates |
Omega-Oxidation and Beta-Oxidation of Alkyl Chains
The microbial degradation of the phenethyl moiety of this compound is hypothesized to proceed through established pathways for alkyl side chains on aromatic rings, primarily involving omega-oxidation (ω-oxidation) followed by beta-oxidation (β-oxidation).
Omega-oxidation is an alternative metabolic pathway to beta-oxidation that targets the terminal methyl group (the ω-carbon) of an alkyl chain—the carbon atom furthest from the main functional group or aromatic ring. wikipedia.orgmicrobenotes.com This process occurs in three main steps, typically localized in the smooth endoplasmic reticulum of cells. wikipedia.orgbyjus.com
Hydroxylation: The process is initiated by a monooxygenase enzyme system, often involving cytochrome P450. byjus.comresearchgate.net This enzyme introduces a hydroxyl group (-OH) onto the terminal methyl group of the ethyl side chain, converting it into a primary alcohol.
Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde (-CHO) by an alcohol dehydrogenase. wikipedia.orgbyjus.com
Oxidation to Carboxylic Acid: Finally, an aldehyde dehydrogenase oxidizes the aldehyde group to a carboxylic acid (-COOH). wikipedia.orgbyjus.com
This sequence of reactions transforms the ethyl side chain of this compound into a phenylacetic acid derivative, specifically 2-(3-ethoxyphenyl)acetic acid. Once this dicarboxylic acid is formed, the side chain can be further shortened through beta-oxidation, a process that sequentially cleaves two-carbon units. byjus.comyoutube.com For the short two-carbon side chain present here, this would result in the formation of 3-ethoxybenzoic acid, which can then enter central metabolic pathways following the cleavage of the ether linkage.
Table 1: Key Enzymes in Omega-Oxidation of Alkyl Chains
| Enzyme Class | Reaction Catalyzed | Cofactor(s) | Cellular Location |
| Cytochrome P450 Monooxygenase | Hydroxylation of terminal methyl group to a primary alcohol. | NADPH | Smooth Endoplasmic Reticulum |
| Alcohol Dehydrogenase | Oxidation of the primary alcohol to an aldehyde. | NAD+ | Cytosol / Endoplasmic Reticulum |
| Aldehyde Dehydrogenase | Oxidation of the aldehyde to a carboxylic acid. | NAD+ | Cytosol / Endoplasmic Reticulum |
Stepwise Cleavage of Ethylene Oxide Units
The ethoxy group of this compound is an example of an ether linkage, which is structurally related to a single ethylene oxide unit. The microbial degradation of such ether linkages, particularly in ethoxylated surfactants, is a well-studied process. researchgate.netwikipedia.orgnih.gov The aerobic degradation of the ethoxy chain typically proceeds via an oxidative attack.
The common mechanism involves the oxidation of the terminal alcohol group of an ethoxylate chain, followed by the cleavage of the ether bond. nih.gov For this compound, the initial attack could involve the oxidation of the phenethyl alcohol's hydroxyl group, but the cleavage of the more stable aromatic ether bond is a key step.
Studies on similar compounds, like alkylphenol ethoxylates, show that microorganisms can shorten the ethoxy chain sequentially. researchgate.netnih.gov This process involves enzymes that catalyze the cleavage of the ether bond, releasing an ethylene glycol or acetate (B1210297) unit. For this compound, this would lead to the formation of 3-hydroxyphenethyl alcohol and acetaldehyde or acetic acid. The resulting phenolic compound, 3-hydroxyphenethyl alcohol, is then susceptible to aromatic ring cleavage by dioxygenase enzymes. researchgate.netbohrium.com
An alternative pathway observed in the degradation of 2-butoxyethanol involves oxidation to form an ether-linked carboxylic acid, such as [(3-(2-hydroxyethyl)phenoxy)ethoxy]acetic acid, followed by ether bond cleavage to yield glyoxylate and the corresponding alcohol. nih.govnih.gov
Identification and Characterization of Microbial Metabolites
The biodegradation of this compound is expected to produce a series of intermediate metabolites resulting from the distinct oxidative attacks on its alkyl chain, ethoxy group, and aromatic ring. While no studies have specifically characterized the metabolites of this compound, a list of probable compounds can be inferred from the degradation pathways of structurally analogous molecules. researchgate.netnih.govnih.gov
Table 2: Predicted Microbial Metabolites of this compound Degradation
| Metabolite Name | Chemical Formula | Precursor Pathway |
| 2-(3-Ethoxyphenyl)acetic acid | C10H12O3 | Omega- and Beta-Oxidation of the phenethyl group |
| 3-Hydroxyphenethyl alcohol | C8H10O2 | Cleavage of the ethoxy group |
| (3-(2-Hydroxyethyl)phenoxy)acetic acid | C10H12O4 | Oxidative attack on the ethoxy group |
| 3-Ethoxybenzoic acid | C9H10O3 | Further oxidation of the phenethyl side chain |
| Catechol derivatives | C6H6O2 | Hydroxylation and cleavage of the aromatic ring |
The identification and characterization of these metabolites are crucial for understanding the complete degradation pathway and assessing the environmental fate of the parent compound. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are typically employed to identify these transient chemical species in laboratory cultures. nih.gov
Role of Specific Microbial Consortia and Bacterial Strains in Degradation
The complete mineralization of complex organic molecules like this compound often requires the synergistic action of a microbial consortium rather than a single bacterial strain. nih.gov Different species within the consortium possess complementary metabolic capabilities, allowing them to sequentially break down the parent compound and its various intermediates. mdpi.com
Numerous bacterial genera are known for their ability to degrade aromatic compounds, including those with ether linkages and alkyl side chains. nih.govresearchgate.net Strains from the genus Pseudomonas are particularly notable for their metabolic versatility and have been isolated for their ability to degrade alkylphenol ethoxylates by metabolizing the ethoxy chain. nih.govmdpi.com Other bacteria isolated from contaminated environments and shown to degrade aromatic hydrocarbons include species of Rhodococcus, Gordonia, Burkholderia, and Sphingomonas. nih.govmdpi.com
Table 3: Bacterial Genera with Potential for this compound Degradation
| Bacterial Genus | Relevant Degradation Capability | Reference(s) |
| Pseudomonas | Degradation of alkylphenol ethoxylates and other aromatic ethers. | nih.govnih.govmdpi.com |
| Rhodococcus | Broad capacity to degrade hydrocarbons and aromatic compounds. | researchgate.netmdpi.com |
| Gordonia | Degradation of n-alkanes, polyaromatic hydrocarbons, and phenol derivatives. | nih.govmdpi.com |
| Burkholderia | Utilization of phenanthrene and other polycyclic aromatic hydrocarbons. | nih.govresearchgate.net |
| Sphingomonas | Degradation of a wide variety of aromatic and polycyclic aromatic compounds. | nih.govresearchgate.net |
| Achromobacter | Degradation of complex aromatic hydrocarbons. | mdpi.com |
A consortium capable of degrading this compound would likely include bacteria that initiate the primary oxidation of the alkyl and ethoxy groups, followed by other species that metabolize the resulting phenolic intermediates and carry out the final cleavage of the aromatic ring. researchgate.netbohrium.com The study of such consortia is essential for developing effective bioremediation strategies for environments contaminated with aromatic ethers and related compounds.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of phenethyl alcohol and its derivatives often involves methods that are not environmentally benign. For instance, the Friedel-Crafts alkylation of benzene (B151609) using ethylene (B1197577) oxide requires stoichiometric amounts of aluminum chloride, leading to significant waste disposal issues. primescholars.com A key future direction is the development of more sustainable and atom-economical synthetic routes to 3-Ethoxyphenethyl alcohol.
Atom economy is a central concept in green chemistry, measuring the efficiency of a chemical process by the extent to which all atoms of the reactants are incorporated into the final product. wikipedia.orgjocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferable to substitution and elimination reactions, which inherently generate byproducts. scranton.edu
Future research in this area will likely focus on:
Catalytic Hydrogenation: The hydrogenation of styrene oxide using catalysts like Raney nickel is a more atom-economical approach to producing phenethyl alcohol. primescholars.com Research could be directed towards developing selective catalysts for the hydrogenation of 3-ethoxystyrene oxide to yield this compound.
Biocatalysis: The use of enzymes and whole-cell systems for the synthesis of aromatic alcohols is a rapidly growing field of green chemistry. jeffleenovels.comnih.govarkat-usa.orgnih.govtudelft.nl Biocatalytic routes, such as the Ehrlich pathway in yeasts, can convert L-phenylalanine to 2-phenylethanol. frontiersin.orgmdpi.comnih.gov Genetic engineering of microorganisms to utilize substituted phenylalanine derivatives could offer a sustainable pathway to this compound.
Table 1: Comparison of Synthetic Routes for Aromatic Alcohols
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Atom Economy | Environmental Considerations |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | Benzene, Ethylene Oxide | AlCl₃ (stoichiometric) | Low | High amount of aluminum-containing waste. |
| Catalytic Hydrogenation | Styrene Oxide | Raney Nickel, H₂ | High | Use of flammable hydrogen gas. |
Exploration of Novel Biological Activities for Tailored Derivatives
Phenethyl alcohol and its derivatives are known to possess a range of biological activities, including antimicrobial and preservative properties. femaflavor.orgresearchgate.netnih.gov The parent compound, 2-phenylethanol, exhibits bacteriostatic and bactericidal effects, with evidence suggesting that it alters the permeability of the cell membrane. nih.govnih.gov
Future research will likely focus on synthesizing and screening a library of this compound derivatives to explore novel biological activities. This could involve:
Esterification and Etherification: The hydroxyl group of this compound is a prime site for modification. Esterification with various carboxylic acids or their derivatives (e.g., acid anhydrides or acyl chlorides) can yield a diverse range of esters. website-files.combyjus.comshaalaa.comgoogle.comlibretexts.orgvedantu.com Similarly, etherification reactions can introduce different alkyl or aryl groups.
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can establish structure-activity relationships. This knowledge is crucial for designing compounds with enhanced potency and selectivity for specific biological targets. For example, the hydrophobicity of phenylethanol derivatives has been shown to correlate with their bacteriostatic activity. nih.gov
Table 2: Potential Reactions for Derivatization of this compound
| Reaction Type | Reagent | Product Class | Potential Biological Activity |
|---|---|---|---|
| Oxidation | PCC, Chromic Acid | Aldehyde, Carboxylic Acid | Precursors for further synthesis. |
| Esterification | Acetic Anhydride | Ester | Fragrance, Flavoring, Antimicrobial. |
Advanced Mechanistic Investigations into Complex Reactions and Biodegradation Processes
A deeper understanding of the reaction mechanisms and biodegradation pathways of this compound is essential for its safe and effective application.
Reaction Mechanisms: While the general mechanisms of alcohol reactions like oxidation and esterification are well-established, the specific kinetics and intermediates for this compound may be influenced by the ethoxy substituent. Advanced spectroscopic and computational techniques can be employed to elucidate these details.
Biodegradation Pathways: The environmental fate of this compound is a critical consideration. Studies on the biodegradation of related compounds, such as phenethyl alcohol and ethoxylated phenols, provide a starting point for investigation. The biodegradation of 2-phenylethanol in Pseudomonas putida involves its oxidation to phenylacetaldehyde and then to phenylacetic acid. nih.gov The degradation of ethoxylated aromatic compounds can proceed through the shortening of the ethoxy chain or cleavage of the ether bond. nih.govnih.gov Future research should aim to identify the specific microorganisms and enzymatic pathways involved in the degradation of this compound, as well as any persistent or toxic metabolites.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Reactivity
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. These computational tools can be applied to accelerate the discovery and development of novel derivatives of this compound.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of compounds based on their molecular descriptors. researchgate.netnih.gov By training a QSAR model on a dataset of phenethyl alcohol derivatives with known activities, it would be possible to predict the potential bioactivity of novel, untested derivatives of this compound.
Molecular Docking: This computational technique can be used to predict the binding affinity and mode of interaction of a ligand with a biological target, such as an enzyme or receptor. nih.gov Molecular docking studies could help in identifying potential biological targets for this compound and its derivatives and guide the design of more potent compounds.
Prediction of Reactivity: Machine learning models are being developed to predict the outcome and reactivity of chemical reactions. nih.govnih.gov Such models could be employed to predict the feasibility and potential side products of synthetic routes to new derivatives of this compound, thereby streamlining the experimental process.
Q & A
Q. What validation criteria are critical for publishing analytical methods involving this compound?
- Methodology : Adhere to ICH guidelines:
- Specificity : Demonstrate resolution from impurities.
- Linearity : R² ≥ 0.995 over the working range.
- Accuracy : 90-110% recovery in spiked samples. details precision requirements (e.g., ±0.02% for blood alcohol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
